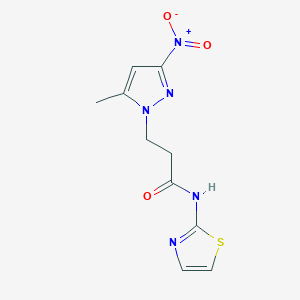
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BDI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDI is a small molecule that belongs to the isoxazole family, which is known for its diverse biological activities.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide exerts its biological effects by modulating the activity of ion channels and receptors. Specifically, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to interact with the GABAA receptor, which is a major inhibitory receptor in the brain. By binding to the receptor, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, inhibition of cancer cell growth, and modulation of ion channel activity. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its high purity and stability, which makes it an ideal tool for laboratory experiments. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide as a tool for drug discovery, where it can be used to screen for new compounds with similar biological activities. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential applications in various fields.
Synthesemethoden
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride. Another method involves the reaction of 4-fluorobenzaldehyde with 1,3-benzodioxole-5-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride. Both methods result in the formation of N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate the activity of ion channels and receptors, which play a crucial role in neuronal signaling. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been used as a tool in drug discovery, where it is used to screen for new compounds that have similar biological activities.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c18-11-3-1-10(2-4-11)13-8-16(24-20-13)17(21)19-12-5-6-14-15(7-12)23-9-22-14/h1-7,16H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDDXNWIMRHVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)

![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)


![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)
![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)